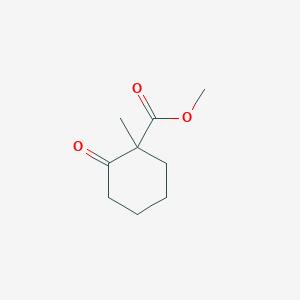

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3 It is a cyclic ester, specifically a methyl ester of a substituted cyclohexanone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Reactivity

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The ester group is susceptible to nucleophilic substitution, allowing for the formation of different derivatives.

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic pathways.

Biology

This compound has been used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate for specific enzymes makes it valuable in biochemical research.

Medicine

This compound is explored as a potential building block for therapeutic agents. Its biological activity suggests that it may have applications in drug development, particularly in targeting specific metabolic pathways .

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

The compound has shown effectiveness in inhibiting certain enzymes involved in metabolic processes. This property is significant for designing enzyme inhibitors that could lead to new therapeutic agents.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics .

Cytotoxic Effects

Recent investigations have revealed cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics. The ability to induce apoptosis in cancer cells highlights its importance in medical research .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial Efficacy | Significant inhibition of bacterial strains was observed, indicating potential for antibiotic development. |

| Case Study 2 | Enzyme Inhibition | Effective inhibition of specific enzymes was noted, highlighting its potential as a lead compound for therapeutic applications. |

| Case Study 3 | Cytotoxic Effects | Induced apoptosis in cancer cell lines was reported, warranting further research into its mechanisms and applications in cancer treatment. |

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- Methyl 2-oxocyclohexane-1-carboxylate

- Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate

- Methyl 2-oxo-1-cycloheptanecarboxylate

Comparison: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the presence of the methyl group at the 1-position may affect the compound’s steric and electronic properties, leading to differences in reaction outcomes and applications .

Biological Activity

Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is a compound of interest due to its diverse biological activities, particularly its interactions with various biological systems. This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on different biological targets, and relevant case studies.

This compound is classified as a cyclohexane derivative with the following chemical formula:

- Molecular Formula : C10H16O3

- CAS Number : 56576-40-0

This compound exists in racemic form and can be synthesized through various organic reactions. Its structure includes a carbonyl group and an ester functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interfere with protein synthesis . The compound binds to the active sites of specific enzymes that require carboxyl groups for their functionality. This interaction can lead to inhibition of enzyme activity, affecting various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : It inhibits the growth of certain bacteria and fungi by disrupting protein synthesis.

- Antimicrobial Activity : Demonstrates effectiveness against a range of pathogens, making it a candidate for antibiotic development.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research published in RSC Advances demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The study highlighted its potential as a lead compound for designing enzyme inhibitors in therapeutic applications .

Case Study 3: Cytotoxic Effects

A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis, making it a candidate for further research in cancer therapeutics. The study emphasized the need for more extensive testing to understand the underlying mechanisms better .

Properties

IUPAC Name |

methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOWMIBAOJEFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-91-6 |

Source

|

| Record name | NSC408037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.